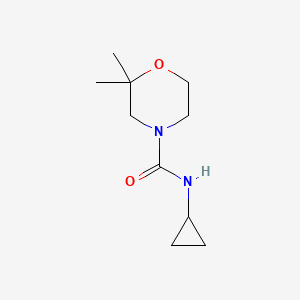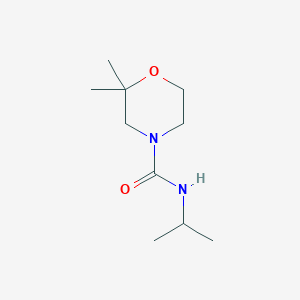
Cyclopentyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone, also known as CTMP, is a synthetic compound with potential therapeutic applications. It belongs to the class of pyrrolidinyl cathinones, which are structurally similar to amphetamines and cathinones. CTMP has gained attention in the scientific community due to its potential use as a cognitive enhancer and as a research tool for studying the central nervous system.
Mécanisme D'action
Cyclopentyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone acts as a dopamine and norepinephrine reuptake inhibitor, similar to other stimulants such as amphetamines and cocaine. It increases the levels of dopamine and norepinephrine in the brain, leading to increased alertness, focus, and energy. This compound also affects the levels of other neurotransmitters such as serotonin and acetylcholine, although the exact mechanism of action is not fully understood.
Biochemical and Physiological Effects:
This compound has been shown to increase locomotor activity and reduce fatigue in animal studies. It has also been shown to increase heart rate and blood pressure, similar to other stimulants. This compound has been found to have a longer half-life than other stimulants, which may contribute to its potential as a cognitive enhancer.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopentyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has several advantages as a research tool, including its relatively simple synthesis, high potency, and selectivity for dopamine and norepinephrine transporters. However, its potential for abuse and lack of human studies limit its usefulness in clinical research. This compound also has potential side effects such as anxiety, insomnia, and cardiovascular effects, which must be taken into consideration when using it in laboratory experiments.
Orientations Futures
Further research is needed to determine the efficacy and safety of Cyclopentyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone as a cognitive enhancer and potential treatment for ADHD and narcolepsy. Studies in humans are necessary to determine the appropriate dosage and potential side effects. This compound may also have potential applications in the treatment of other neurological disorders such as Parkinson's disease and depression. Additionally, further research is needed to fully understand the mechanism of action and potential long-term effects of this compound on the central nervous system.
Méthodes De Synthèse
The synthesis of Cyclopentyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone involves the reaction of cyclopentanone with thiophene-3-carboxylic acid, followed by a reductive amination reaction with methylamine. The resulting compound is then purified through crystallization or chromatography. The synthesis of this compound is relatively simple and can be performed using standard laboratory equipment.
Applications De Recherche Scientifique
Cyclopentyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been studied for its potential use as a cognitive enhancer, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. It has also been used as a research tool for studying the central nervous system, particularly in the areas of dopamine and norepinephrine transporters. This compound has shown promising results in animal studies, but further research is needed to determine its efficacy and safety in humans.
Propriétés
IUPAC Name |
cyclopentyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c16-14(11-4-1-2-5-11)15-8-3-6-13(15)12-7-9-17-10-12/h7,9-11,13H,1-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVORKVPDWRWMEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCC2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B7558740.png)

![N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]-2-phenoxypropanamide](/img/structure/B7558764.png)
![1-(4-imidazol-1-ylphenyl)-N-[[4-(pyridin-4-ylmethoxy)phenyl]methyl]ethanamine](/img/structure/B7558767.png)

![N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7558787.png)



![3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B7558816.png)


![6-(dimethylamino)-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558832.png)